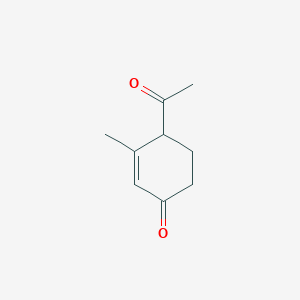
2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) is an organic compound with the molecular formula C9H12O2 It is a cyclic ketone with a unique structure that includes both an acetyl group and a methyl group attached to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) can be synthesized through several methods:
Oxidation of 1-methylcyclohex-1-ene: This method involves the oxidation of 1-methylcyclohex-1-ene using chromium trioxide in acetic acid.
Cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one: This method uses sulfuric acid to cyclize 3-carbetoxy-6-chlorohept-5-en-2-one.
Industrial Production Methods
Industrial production methods for 2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) typically involve large-scale oxidation reactions using chromium-based reagents due to their efficiency and yield.
化学反応の分析
Types of Reactions
2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or more complex ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the acetyl group.
科学的研究の応用
2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the synthesis of fragrances and flavoring agents due to its unique aroma profile.
作用機序
The mechanism of action of 2-Cyclohexen-1-one, 4-acetyl-3-methyl-(9CI) involves its interaction with various molecular targets:
Enzymes: The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity.
Pathways: It may influence metabolic pathways by altering the concentration of key intermediates.
類似化合物との比較
Similar Compounds
4-Acetyl-1-methylcyclohexene: Similar structure but with different positioning of the acetyl and methyl groups.
3-Methyl-2-cyclohexen-1-one: Another cyclic ketone with a similar structure but lacking the acetyl group.
特性
CAS番号 |
194808-25-8 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC名 |
4-acetyl-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-6-5-8(11)3-4-9(6)7(2)10/h5,9H,3-4H2,1-2H3 |
InChIキー |
COJTTYQJUUCSQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)CCC1C(=O)C |
正規SMILES |
CC1=CC(=O)CCC1C(=O)C |
同義語 |
2-Cyclohexen-1-one, 4-acetyl-3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















